methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring, an amino group, a trifluoromethyl group, and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as amino acids or their derivatives.
Cyclopropanation: The cyclopropane ring is formed using methods such as the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to introduce the cyclopropane structure.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a suitable catalyst.
Esterification: The carboxylate ester group is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Chiral Resolution: The chiral centers are resolved using chiral chromatography or other enantioselective methods to obtain the (1S,2S)-enantiomer.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The amino group can be oxidized to form an amine oxide.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols, and suitable solvents like dichloromethane or acetonitrile.
Major Products Formed:
Amine Oxide: Formed from the oxidation of the amino group.
Alcohol: Formed from the reduction of the carboxylate ester group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions involving the trifluoromethyl group.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: It is used in the manufacturing of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride: The enantiomer of the compound, differing in the configuration of the chiral centers.
Methyl (1S,2S)-1-amino-2-(chloromethyl)cyclopropane-1-carboxylate hydrochloride: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, such as increased stability and lipophilicity, which are not found in similar compounds with different substituents.
This comprehensive overview highlights the significance of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c1-12-4(11)5(10)2-3(5)6(7,8)9;/h3H,2,10H2,1H3;1H/t3-,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZXCNHJHNTVNU-WINKWTMZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@@H]1C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.